molecular formula C8H18ClNO B15318857 [(1-Ethoxycyclobutyl)methyl](methyl)amine hydrochloride

[(1-Ethoxycyclobutyl)methyl](methyl)amine hydrochloride

Cat. No.: B15318857
M. Wt: 179.69 g/mol
InChI Key: OPPPNGALTVXGDS-UHFFFAOYSA-N
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Description

(1-Ethoxycyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of cyclobutylamine, where the cyclobutyl ring is substituted with an ethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycyclobutyl)methylamine hydrochloride typically involves the reaction of cyclobutylamine with ethyl bromide under basic conditions to introduce the ethoxy group. This is followed by methylation using methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(1-Ethoxycyclobutyl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Ethoxycyclobutyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxycyclobutyl)methylamine hydrochloride
  • (1-Ethylcyclobutyl)methylamine hydrochloride
  • (1-Propoxycyclobutyl)methylamine hydrochloride

Uniqueness

(1-Ethoxycyclobutyl)methylamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different substituents.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

1-(1-ethoxycyclobutyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-10-8(7-9-2)5-4-6-8;/h9H,3-7H2,1-2H3;1H

InChI Key

OPPPNGALTVXGDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC1)CNC.Cl

Origin of Product

United States

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